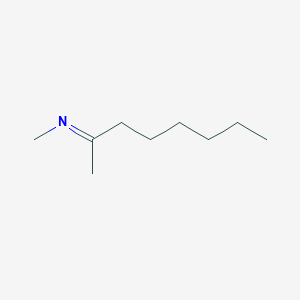

N-methyloctan-2-imine

Beschreibung

N-Methyloctan-2-imine (C₉H₁₉N) is a secondary imine characterized by an imine group (-C=N-) located at the second carbon of an octane chain, with a methyl group attached to the nitrogen atom. This compound is of interest in organic synthesis due to its role as a precursor in the formation of amines and heterocycles. Imines like this compound are typically synthesized via condensation reactions between primary amines and ketones or aldehydes under dehydrating conditions. Its molecular weight is 141.26 g/mol, and its structure confers moderate polarity, influencing solubility in organic solvents like dichloromethane or ethyl acetate .

Eigenschaften

CAS-Nummer |

18641-72-0 |

|---|---|

Molekularformel |

C9H19N |

Molekulargewicht |

141.25 g/mol |

IUPAC-Name |

N-methyloctan-2-imine |

InChI |

InChI=1S/C9H19N/c1-4-5-6-7-8-9(2)10-3/h4-8H2,1-3H3 |

InChI-Schlüssel |

FSRAGPMMSFRFCI-UHFFFAOYSA-N |

SMILES |

CCCCCCC(=NC)C |

Kanonische SMILES |

CCCCCCC(=NC)C |

Synonyme |

N-(1-Methylheptylidene)methylamine |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Treprostinil umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Ausgangsmaterialien. Die wichtigsten Schritte umfassen die Bildung der tricyclischen Grundstruktur, gefolgt von der Einführung der Hydroxy- und Carbonsäure-Funktionsgruppen. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von starken Säuren und Basen sowie verschiedener organischer Lösungsmittel.

Industrielle Produktionsmethoden: In industriellen Umgebungen erfolgt die Produktion von Treprostinil in großen Reaktoren unter kontrollierten Bedingungen. Das Verfahren umfasst die Verwendung von hochreinen Reagenzien und Lösungsmitteln, um die Qualität und Konsistenz des Endprodukts zu gewährleisten. Die Synthese wird von Reinigungsschritten wie Kristallisation und Chromatographie gefolgt, um die reine Verbindung zu erhalten .

Arten von Reaktionen:

Oxidation: Treprostinil kann Oxidationsreaktionen eingehen, die zur Bildung verschiedener oxidierter Derivate führen.

Reduktion: Die Verbindung kann auch unter bestimmten Bedingungen reduziert werden, um reduzierte Formen zu ergeben.

Substitution: Treprostinil kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid verwendet.

Substitution: Verschiedene Nukleophile und Elektrophile können in Substitutionsreaktionen verwendet werden, abhängig vom gewünschten Produkt.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von Treprostinil, die unterschiedliche pharmakologische Eigenschaften haben können .

Wissenschaftliche Forschungsanwendungen

Treprostinil hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung für die Untersuchung der Synthese und Reaktivität von Prostacyclin-Analoga verwendet.

Biologie: Treprostinil wird in Studien zur Zellsignalgebung und Gefäßbiologie eingesetzt.

Medizin: Es wird ausgiebig auf seine therapeutischen Wirkungen bei pulmonaler arterieller Hypertonie und anderen Herz-Kreislauf-Erkrankungen untersucht.

Industrie: Treprostinil wird in der pharmazeutischen Industrie zur Entwicklung neuer Medikamente und Formulierungen verwendet

5. Wirkmechanismus

Treprostinil entfaltet seine Wirkungen durch Bindung an und Aktivierung des Prostacyclin-Rezeptors, des Prostaglandin-D2-Rezeptors 1 und des Prostaglandin-E2-Rezeptors 2. Diese Aktivierung führt zur Erhöhung des intrazellulären cAMP-Spiegels, was die Öffnung von calciumgesteuerten Kaliumkanälen fördert. Als Ergebnis bewirkt Treprostinil Vasodilatation, hemmt die Thrombozytenaggregation und reduziert die Proliferation von glatten Muskelzellen .

Ähnliche Verbindungen:

Epoprostenol: Ein weiteres Prostacyclin-Analogon, das zur Behandlung der pulmonalen arteriellen Hypertonie eingesetzt wird.

Iloprost: Ein synthetisches Analogon von Prostacyclin mit ähnlichen therapeutischen Wirkungen.

Beraprost: Ein oral verfügbares Prostacyclin-Analogon, das bei der Behandlung der pulmonalen arteriellen Hypertonie eingesetzt wird.

Vergleich: Treprostinil ist in seiner Stabilität und längeren Halbwertszeit im Vergleich zu Epoprostenol einzigartig, was es für die kontinuierliche Infusionstherapie besser geeignet macht. Im Gegensatz zu Iloprost, das über Inhalation verabreicht wird, kann Treprostinil subkutan, intravenös oder oral verabreicht werden. Beraprost hingegen ist auf die orale Verabreichung beschränkt und hat eine kürzere Wirkdauer .

Wirkmechanismus

Treprostinil exerts its effects by binding to and activating the prostacyclin receptor, the prostaglandin D2 receptor 1, and the prostaglandin E2 receptor 2. This activation leads to the elevation of intracellular cyclic adenosine monophosphate levels, which promotes the opening of calcium-activated potassium channels. As a result, treprostinil causes vasodilation, inhibits platelet aggregation, and reduces smooth muscle cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize the properties of N-methyloctan-2-imine, a comparison with structurally related compounds is essential. Below is a detailed analysis:

Table 1: Comparative Properties of this compound and Analogous Compounds

Key Findings :

Functional Group Influence :

- This compound’s imine group makes it more reactive toward hydrolysis compared to the hydrolytically stable amide N,N-dimethyloctanamide. However, it is less nucleophilic than octan-2-amine due to the electron-withdrawing nature of the imine group .

- The amide N,N-dimethyloctanamide exhibits higher thermal stability (boiling point ~240–245°C) compared to the imine (~185–190°C), attributed to strong resonance stabilization of the amide group.

Solubility and Polarity: this compound’s moderate polarity limits its solubility in water but allows miscibility with common organic solvents. In contrast, N,N-dimethyloctanamide’s polarity and hydrogen-bonding capacity grant it high solubility in both polar and nonpolar media .

Synthetic Utility :

- Unlike octanal, which is prone to oxidation, this compound serves as a stable intermediate in reductive amination reactions. Its base-sensitive nature requires anhydrous conditions during synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.